

urushiol II congener distribution across Toxicodendron species

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Compound Focus: Urushiol II

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Urushiol Congener Distribution Across Species

The table below summarizes the relative composition of urushiol congeners found in different *Toxicodendron* species, based on experimental data. "C15" and "C17" refer to the length of the alkyl side chain (15 or 17 carbons), and the number after the colon indicates the quantity of double bonds (e.g., C15:1, C15:2) [1] [2].

Species / Tissue	C15:0	C15:1	C15:2	C15:3	C17:1	C17:2	C17:3	Key Findings	Source
* <i>T. radicans</i> * (Poison Ivy) Stem [2]	Detected	Most Abundant C15 species	Most Abundant C15 species	Detected (2 isomers)	Detected	Most Abundant C17 congener	Detected	C15 and C17 urushiols show distinct tissue localization.	GC-MS, MALDI-MSI
* <i>T. vernicifluum</i> * (Lacquer Tree) Leaf [3]	-	Detected	Detected	Dominant (Triene)	-	-	-	Leaf profile is distinct, dominated by C15:3.	HPLC-QTOF-MS/MS
* <i>T. diversilobum</i> * (Poison Oak) [4]	-	-	-	-	-	-	-	Contains C15 & C17 urushiols with 0-3 double bonds; specific ratios not detailed.	Literature Review

Detailed Experimental Protocols

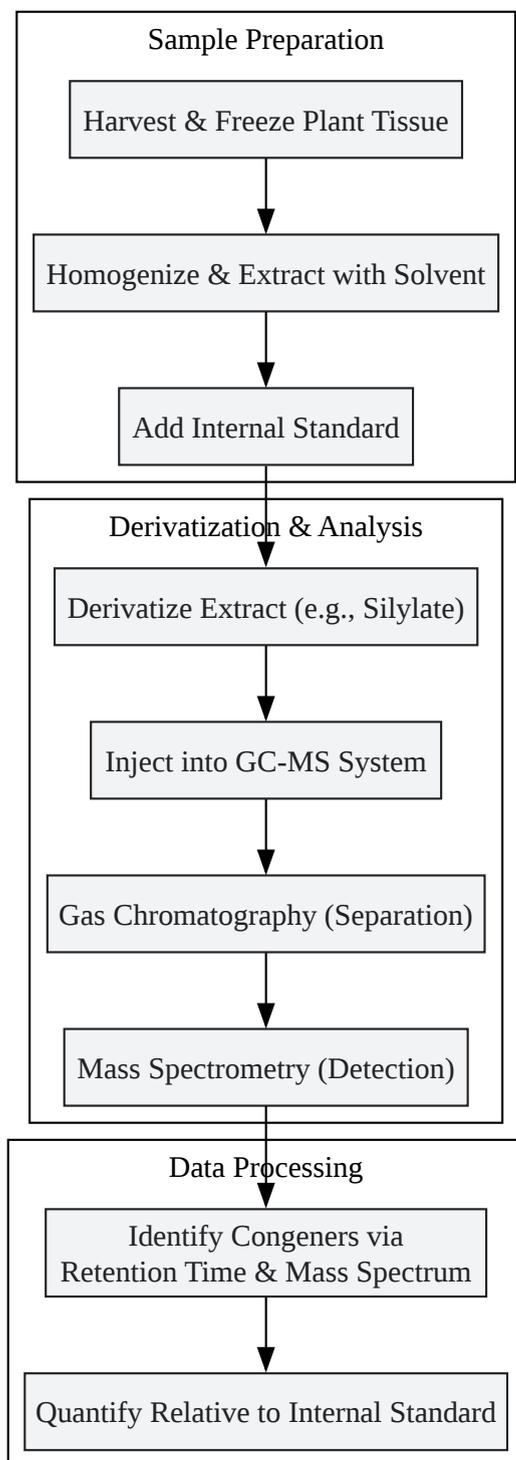
For researchers to replicate studies or evaluate data quality, here are the methodologies from key studies.

Protocol for GC-MS Analysis of Urushiols from Plant Stems [2]

This protocol is used for identifying and quantifying individual urushiol congeners.

- **Sample Preparation:** Hypocotyl and first internode stem tissues are harvested and frozen. The frozen tissue is then extracted with an organic solvent. A C15 alkylresorcinol is added as an **internal standard** for relative quantification.
- **Derivatization:** The extracted urushiols are derivatized, likely by silylation (e.g., with TMS), to increase their volatility and stability for GC-MS analysis.
- **GC-MS Analysis:**
 - **Gas Chromatography (GC):** The derivatized extract is injected into a GC system. Congeners are separated based on their polarity and boiling point as they travel through the column.
 - **Mass Spectrometry (MS):** As compounds elute from the column, they are ionized and fragmented. The mass spectrometer detects ions based on their mass-to-charge ratio (m/z).
- **Identification & Quantification:** Congeners are identified by comparing their **retention times** and **mass spectra** to those of known standards. Relative quantification is achieved by comparing the peak areas of the congeners to the peak area of the internal standard.

The following diagram illustrates the workflow for urushiol analysis via GC-MS:



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Protocol for HPLC-QTOF-MS/MS Analysis of Sumac Leaves [3]

This protocol is suited for profiling a wide range of compounds, including urushiols and co-occurring metabolites like flavonoids.

- **Sample Preparation:** Freeze-dried leaves (from both light-harvested and shading-treated plants) are powdered. The powder is extracted with ethyl acetate using ultrasonication. The extract is concentrated and reconstituted for injection.
- **HPLC-QTOF-MS/MS Analysis:**
 - **High-Performance Liquid Chromatography (HPLC):** The extract is separated using a C18 column with a gradient of water and acetonitrile (both containing formic acid) as the mobile phase.
 - **Quadrupole Time-of-Flight Tandem Mass Spectrometry (QTOF-MS/MS):** The system operates in positive electrospray ionization (ESI+) mode. The first mass analyzer (Q-TOF) selects precursor ions, which are then fragmented in a collision cell, and the product ions are analyzed by the second mass analyzer.
- **Identification:** Compounds are identified based on their **retention times**, accurate **precursor ion mass**, and characteristic **fragmentation patterns** (MS/MS spectra), which are matched against chemical databases. For urushiols, a characteristic fragmentation ion of m/z 123.04/107.05 (onium ion) is used [3].

Protocol for Spatial Localization via MALDI-MSI [2]

This advanced protocol maps the spatial distribution of metabolites directly on tissue sections.

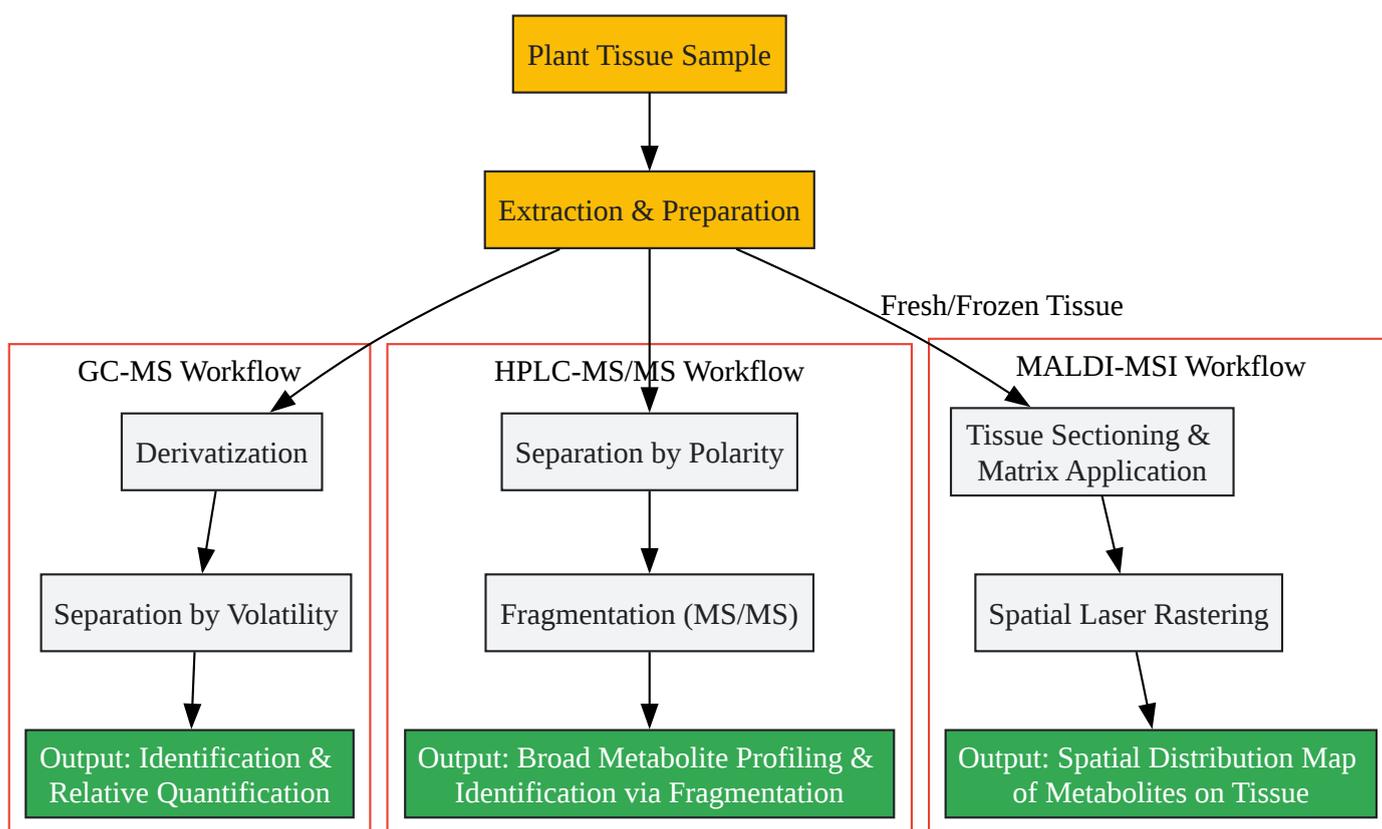
- **Tissue Sectioning:** Fresh poison ivy seedling hypocotyls and stems are flash-frozen. Thin sections (e.g., 14 μm) are cut using a cryostat-microtome and thaw-mounted onto glass slides.
- **Matrix Application:** A chemical matrix (e.g., 2,5-dihydroxybenzoic acid - DHB) is uniformly applied to the tissue section. This matrix co-crystallizes with the metabolites and assists in the laser desorption/ionization process.
- **MALDI-MSI Analysis:**
 - The slide is placed in the instrument vacuum chamber.
 - A laser rasters across the tissue in a predefined grid.
 - At each pixel, the laser desorbs and ionizes the analytes, and a full mass spectrum is acquired.
- **Data & Image Reconstruction:** Software is used to generate ion images by plotting the intensity of a specific m/z value (e.g., 341.2456 for $[\text{C}_{15}:1 + \text{Na}]^+$) against its spatial coordinates, creating a map of that compound's distribution.

Key Research Findings on Congener Distribution

- **Tissue-Specific Localization:** A critical discovery using MALDI-MSI is that **C15 and C17 urushiol congeners accumulate in different tissue types** within *T. radicans* stems. C15 urushiols are localized almost exclusively in **resin ducts**, whereas C17 urushiols are distributed more widely throughout the **cortex and vascular tissues** [2]. This suggests potential differences in their biosynthesis or ecological roles.
- **Accession-Level and Environmental Variation:** Research on *T. radicans* shows that urushiol composition is not fixed. **Geographically isolated accessions (populations) show significant differences in the accumulation levels of total urushiol and specific congeners** [1]. Furthermore, environmental factors like light can influence the plant's metabolome, though its specific impact on mature leaf urushiols requires more study [3].
- **Novel Isomer Discovery:** Modern analytical techniques have revealed a greater complexity in urushiol profiles than previously known. Studies have identified **novel isomers of both C15 and C17 urushiols** in nascent poison ivy seedlings, indicating the biosynthetic pathway may be more complex [1].

Urushiol Analysis Workflow Visualization

The diagram below synthesizes the main experimental pathways for urushiol analysis, highlighting the unique applications of each technique:



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Critical Research Considerations

- Analytical Challenges:** Urushiols are notoriously difficult to analyze due to their **high susceptibility to air oxidation and polymerization**, and their tendency to **irreversibly bind to chromatographic adsorbents** [2]. Careful sample handling and often prior derivatization are required.
- Allergenic Potency:** The allergenic potential of urushiol congeners is not equal. **Congeners with a higher degree of unsaturation in the side chain (e.g., C15:3) are more allergenic than their saturated counterparts (e.g., C15:0)** [1] [2] [5]. This makes congener-specific analysis toxicologically relevant.
- Impact of Climate Change:** Experimental data indicates that poison ivy plants grown under elevated atmospheric CO₂ conditions not only grow larger but also **produce a more allergenic form of urushiol**, shifting towards congeners with more double bonds [1].

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References

1. Accession- Level Differentiation of Urushiol , and Identification... Levels [pmc.ncbi.nlm.nih.gov]

2. MALDI-MS Imaging of Urushiols in Poison Ivy Stem - PMC [pmc.ncbi.nlm.nih.gov]

3. Qualitative profiling and relative quantitative analysis of ... [sciencedirect.com]

4. diversilobum - Wikipedia Toxicodendron [en.wikipedia.org]

5. Allergic Contact Dermatitis to Plants... | Actas Dermo-Sifiliográficas [actasdermo.org]

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